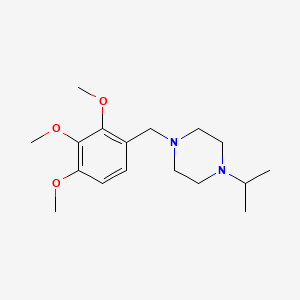
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic uses.
作用機序
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 exerts its effects by selectively inhibiting the reuptake of dopamine, a neurotransmitter that plays a critical role in reward, motivation, and movement. By blocking the reuptake of dopamine, this compound 12909 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and enhanced behavioral effects.
Biochemical and Physiological Effects:
This compound 12909 has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward-related behavior, and improved motor function. These effects are thought to be mediated by the increased dopamine signaling resulting from the inhibition of dopamine reuptake.
実験室実験の利点と制限
One advantage of using 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 in lab experiments is its potency and selectivity for dopamine reuptake inhibition. This allows for precise modulation of dopamine signaling and the investigation of dopamine's role in various physiological and behavioral processes. However, one limitation of using this compound 12909 is its potential for abuse and dependence, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909. One area of interest is the development of this compound 12909 analogs with improved selectivity and potency for dopamine reuptake inhibition. Another area of interest is the investigation of this compound 12909's potential use in the treatment of other dopamine-related disorders, such as schizophrenia and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 12909 and its potential for abuse and dependence.
合成法
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 can be synthesized using a multistep process starting from 2,3,4-trimethoxybenzaldehyde and piperazine. The first step involves the formation of an imine intermediate by reacting the aldehyde with piperazine. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with isopropyl iodide in the presence of a base to form the final product, this compound 12909.
科学的研究の応用
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been extensively studied for its potential therapeutic uses, particularly in the treatment of drug addiction and Parkinson's disease. It has been shown to be effective in reducing cocaine self-administration in rats, suggesting its potential use as a treatment for cocaine addiction. Additionally, this compound 12909 has been shown to improve motor symptoms in animal models of Parkinson's disease, indicating its potential use as a treatment for this disorder.
特性
IUPAC Name |
1-propan-2-yl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-13(2)19-10-8-18(9-11-19)12-14-6-7-15(20-3)17(22-5)16(14)21-4/h6-7,13H,8-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXRXCHMBVPIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5887266.png)
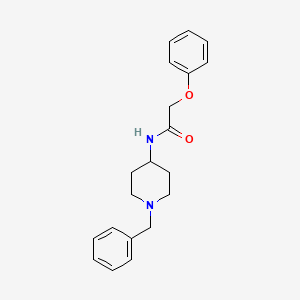
![methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5887282.png)
![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)

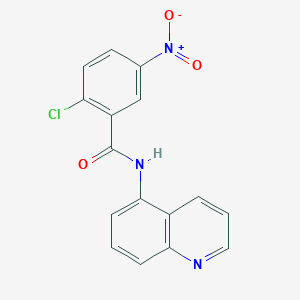
![2-(2,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5887308.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienylthio)acetamide](/img/structure/B5887319.png)
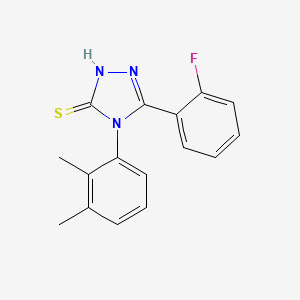
![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)
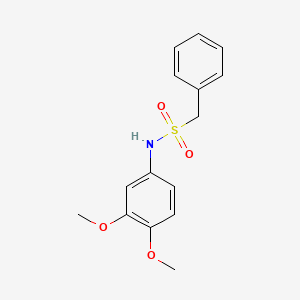
![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)